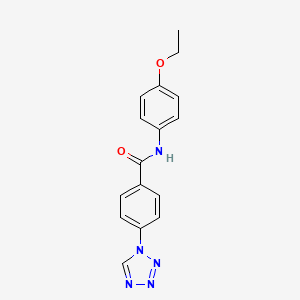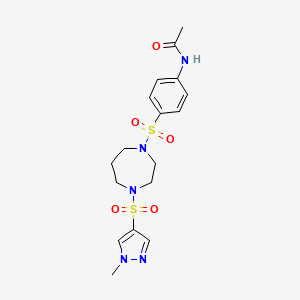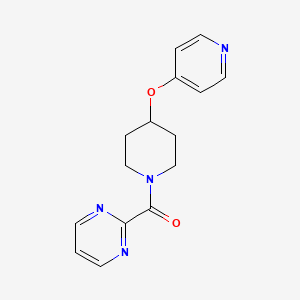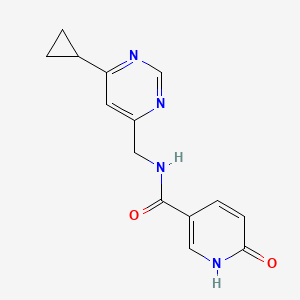![molecular formula C17H11ClF2N4O2 B2750036 1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-75-3](/img/structure/B2750036.png)
1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization of Triazole Derivatives
Research involves the synthesis and characterization of triazole derivatives, highlighting their potential in understanding molecular interactions and structural properties. For instance, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and the presence of various intermolecular interactions, such as C–H⋯π and lp⋯π, through X-ray diffraction and thermal techniques (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014). These findings are crucial for the development of new materials and pharmaceuticals.
Molecular Interaction Studies
Triazole compounds' ability to form specific molecular interactions, such as π-hole tetrel bonding, is examined to understand their behavior in different chemical environments. Ahmed et al. (2020) detailed the synthesis and characterization of triazole derivatives, analyzing their self-assembled structures and the impact of substituents on molecular interactions (Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S., Tahir, M., Gil, D. M., & Frontera, A., 2020). These insights contribute to materials science and drug design, offering pathways to enhance molecular stability and functionality.
Oxidation Reactions and Reagents
The use of triazole derivatives as reagents in chemical reactions is another area of focus. For example, Zolfigol et al. (2006) utilized a triazole derivative as an effective oxidizing agent for converting pyrazolines to pyrazoles under mild conditions, demonstrating the versatility of triazole compounds in facilitating chemical transformations (Zolfigol, M., Azarifar, D., Mallakpour, S., Mohammadpoor‐Baltork, I., Forghaniha, A., Maleki, B., & Abdollahi-Alibeik, M., 2006). Such applications are significant in synthetic chemistry, enabling efficient and selective synthesis pathways.
Structural Analysis and Applications
Investigations into the structural aspects of triazole derivatives, such as their crystalline forms and intermolecular interactions, provide foundational knowledge for designing compounds with desired physical and chemical properties. Karayel et al. (2015) determined the crystal structures of antioxidant triazolyl-benzimidazole compounds, revealing the influence of molecular geometry on stability and interaction patterns (Karayel, A., Özbey, S., Ayhan-Kılcıgil, G., & Kuş, C., 2015). Such research aids in the development of new materials with specific optical, electronic, or biological properties.
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,3-triazole-based compounds, have been found to interact with hydrogen bonds in a unique way
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,3-triazole-based compounds have been found to interact with co2 through the unexpected role of hydrogen bonds . The strength of these bonds can influence the reactivity of the compound with other substances .
Biochemical Pathways
Compounds with a similar structure have been found to play a role in co2 capture . This suggests that the compound could potentially influence pathways related to carbon capture and storage.
Result of Action
Compounds with a similar structure have been found to interact with co2, suggesting potential applications in carbon capture and storage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the strength of hydrogen bonds in 1,2,3-triazole-based compounds can be influenced by the presence of other substances, such as ethylene glycol . This suggests that the compound’s action could be influenced by its chemical environment.
生化学分析
Biochemical Properties
The biochemical properties of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione are intriguing. It has been found to interact with the Stimulator of Interferon Genes Protein (STING1), a crucial protein involved in the immune response
Cellular Effects
In terms of cellular effects, 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has been observed to influence various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can change over time
Dosage Effects in Animal Models
The effects of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.
Transport and Distribution
The transport and distribution of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione within cells and tissues are areas of active research . This includes potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation.
特性
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-13-7-11(20)2-1-9(13)8-23-15-14(21-22-23)16(25)24(17(15)26)12-5-3-10(19)4-6-12/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQRMPCYHTFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea](/img/structure/B2749954.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]dec-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749957.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2749964.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2749970.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749972.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2749976.png)
